Product packaging for 2,3,4-Trimethylhexa-1,4-diene(Cat. No.:CAS No. 137845-90-0)

2,3,4-Trimethylhexa-1,4-diene

Cat. No.: B14261739
CAS No.: 137845-90-0
M. Wt: 124.22 g/mol
InChI Key: FITBZIOACHQJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,4-Trimethylhexa-1,4-diene is an organic compound with the molecular formula C9H16 and an average mass of 124.227 g/mol . This hydrocarbon is characterized by its structure as a 1,4-diene, featuring two double bonds at the 1,4-positions of a hexane chain, which is further substituted with methyl groups at the 2,3, and 4-positions . The specific arrangement of these alkyl substituents on the carbon chain creates a unique steric and electronic environment, making this diene a valuable intermediate in synthetic organic chemistry. It is primarily used in research settings, such as in Diels-Alder reactions, where it can act as a diene or be studied for its regioselectivity and steric hindrance due to the methyl groups . Further applications include its use in polymer science as a monomer or co-monomer and in catalysis research for hydrogenation or isomerization studies, providing insights into reaction mechanisms and steric effects on catalytic cycles . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B14261739 2,3,4-Trimethylhexa-1,4-diene CAS No. 137845-90-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137845-90-0

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2,3,4-trimethylhexa-1,4-diene

InChI

InChI=1S/C9H16/c1-6-8(4)9(5)7(2)3/h6,9H,2H2,1,3-5H3

InChI Key

FITBZIOACHQJSD-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(C)C(=C)C

Origin of Product

United States

Reactivity and Reaction Pathways of 2,3,4 Trimethylhexa 1,4 Diene Systems

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org For 2,3,4-trimethylhexa-1,4-diene, two major types of pericyclic reactions are of primary interest: Diels-Alder cycloadditions and electrocyclic reactions.

Electrocyclic Reactions of Conjugated Diene Systems

Electrocyclic reactions are unimolecular pericyclic reactions that involve the cyclization of a conjugated polyene to form a cyclic compound with one more sigma bond and one fewer pi bond, or the reverse ring-opening process. libretexts.orglibretexts.org These reactions are stereospecific and their outcome is dictated by the number of π electrons and whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.com

For a conjugated diene system like the one in this compound (a 4π-electron system), the stereochemical course of the reaction follows specific rules:

Thermal reactions proceed via a conrotatory motion, where the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise).

Photochemical reactions proceed via a disrotatory motion, where the terminal p-orbitals rotate in opposite directions.

The specific stereoisomer of this compound would determine the stereochemistry of the resulting cyclobutene (B1205218) product. For instance, the thermal electrocyclic ring-closure of a (2E, 4Z)-diene would lead to a different cyclobutene isomer than the closure of a (2E, 4E)-diene due to the conrotatory requirement. The substituents (in this case, methyl groups) would be carried along with this rotation, defining the stereochemistry of the final product. masterorganicchemistry.com The reverse ring-opening reaction is also governed by these principles. wikipedia.org

Table 2: Predicted Stereochemistry of Electrocyclic Reactions for a 4π System

Condition Number of π Electrons Allowed Mode
Thermal (Heat) 4 Conrotatory

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.org The most prominent among these are the mdpi.commdpi.com-sigmatropic rearrangements, which include the Cope and Claisen rearrangements. wikipedia.orgmasterorganicchemistry.com The Cope rearrangement specifically involves the thermal isomerization of a 1,5-diene. wikipedia.orgorganicchemistrytutor.com

The structure of this compound, as a 1,4-diene, precludes it from undergoing a standard Cope rearrangement. The fundamental requirement for this reaction is a 1,5-diene framework, which allows for the formation of a cyclic, six-membered transition state necessary for the concerted bond reorganization. wikipedia.orgorganicchemistrytutor.com Since the double bonds in this compound are separated by only a single sp³-hybridized carbon, it cannot adopt the necessary conformation for a mdpi.commdpi.com-sigmatropic shift. While systems with radical-stabilizing substituents at the 2 and 5 positions of a hexa-1,5-diene may react via a diradicaloid pathway, the substrate does not fit the required 1,5-diene structural motif. chimia.ch

Addition Reactions to Conjugated and Isolated Double Bonds

Addition reactions to this compound are governed by the electronic properties of the conjugated system and the substitution pattern of the double bonds. The conjugated nature of the diene allows for the formation of resonance-stabilized allylic carbocation intermediates, leading to both 1,2- and 1,4-addition products. libretexts.org

The electrophilic addition of reagents like hydrogen halides (H-X) to this compound illustrates the principles of kinetic and thermodynamic control. The reaction is initiated by the protonation of one of the double bonds to form the most stable possible allylic carbocation. libretexts.org

Protonation at the C1 carbon results in a resonance-stabilized tertiary allylic carbocation, which is the most stable intermediate. The positive charge is delocalized between the tertiary C2 carbon and the secondary C4 carbon. Nucleophilic attack at these positions leads to the 1,2-addition and 1,4-addition products, respectively.

Kinetic Control : At low temperatures, the reaction is irreversible, and the product distribution is determined by the rates of formation. smolecule.com The kinetic product results from the nucleophile attacking the carbon atom that bears the greatest share of the positive charge in the carbocation intermediate. youtube.com In this case, that is the tertiary C2 carbon, leading to the 1,2-adduct. This pathway has a lower activation energy. youtube.com

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products. smolecule.com The major product is the most thermodynamically stable one. smolecule.com Alkene stability increases with substitution. The 1,4-adduct contains a more highly substituted (tetrasubstituted) double bond compared to the 1,2-adduct (trisubstituted), making it the more stable thermodynamic product.

Table 1: Products of Electrophilic Addition to this compound under Kinetic and Thermodynamic Control

Control TypeDominant ProductStructureKey Feature
Kinetic 1,2-Addition Product4-Bromo-2,3,4-trimethylhex-1-eneFormed fastest via the most stable carbocation intermediate.
Thermodynamic 1,4-Addition Product5-Bromo-3,4,5-trimethylhex-2-eneMost stable product due to the more substituted double bond.

Hydrofunctionalization reactions provide efficient routes to introduce a range of functional groups across the double bonds of the diene system.

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. masterorganicchemistry.com The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or bulkier reagents like thexylborane, across a double bond. masterorganicchemistry.comdu.ac.in

In an unsymmetrical diene like this compound, the regioselectivity of hydroboration is primarily dictated by sterics. The borane reagent will preferentially add to the less sterically hindered double bond. The C1=C2 bond is 1,1-disubstituted, while the C4=C5 bond is trisubstituted. Therefore, hydroboration occurs selectively at the C1=C2 position. The boron atom adds to the less substituted carbon (C1), and the hydrogen adds to the more substituted carbon (C2) in a concerted, syn-addition. masterorganicchemistry.com

Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond, yielding an alcohol. masterorganicchemistry.com

Table 2: Regioselective Hydroboration-Oxidation of this compound

StepReagentsIntermediate/ProductStructure of Final ProductRegioselectivity
1. Hydroboration 1. BH₃-THFOrganoborane\multirow{2}{*}{2,3,4-Trimethylhex-4-en-1-ol}Anti-Markovnikov addition to the less substituted C1=C2 double bond.
2. Oxidation 2. H₂O₂, NaOHAlcohol

Transition metal-catalyzed hydrofunctionalization of 1,3-dienes is a powerful, atom-economical method for creating allylic compounds. researchgate.net Specifically, the hydroalkylation of dienes with carbon nucleophiles represents an efficient strategy for C-C bond formation. snnu.edu.cn Nickel-catalyzed hydroalkylation reactions have been developed that couple 1,3-dienes with nucleophiles like simple ketones. snnu.edu.cn

For a substrate such as this compound, several challenges arise, including regioselectivity (1,2- vs. 3,4- vs. 1,4-addition) and stereoselectivity. acs.org The catalyst must differentiate between the two non-equivalent double bonds and control the position of the new C-C bond. Research on Ni-catalyzed hydroalkylation has shown that the choice of ligand is crucial for controlling the outcome. researchgate.net For instance, electron-deficient phosphine (B1218219) ligands have been found to favor 1,2-hydroalkylation in certain systems. researchgate.net Applying this to this compound would likely involve preferential reaction at the more accessible C1=C2 double bond, though controlling the regioselectivity remains a significant synthetic challenge. acs.org

Gold(I) complexes are effective carbophilic Lewis acids capable of activating carbon-carbon multiple bonds for nucleophilic attack. organic-chemistry.org This has led to the development of efficient gold(I)-catalyzed intermolecular hydroamination of 1,3-dienes. organic-chemistry.org Various nucleophiles, including carbamates and sulfonamides, can be added to conjugated dienes at room temperature in the presence of a catalyst like Ph₃PAuOTf to produce valuable allylic amines. organic-chemistry.org

The reaction proceeds under mild conditions, and for unsymmetrical dienes, the addition generally occurs at the less substituted double bond. nih.gov In the case of this compound, the reaction would be expected to take place selectively at the 1,1-disubstituted C1=C2 bond over the more sterically encumbered trisubstituted C4=C5 bond. The mechanism involves the formation of a gold(I)-diene complex, which is then attacked by the nitrogen nucleophile, ultimately leading to the allylic amine product after protonolysis. organic-chemistry.org Computational studies suggest that the protodeauration (protonolysis of the carbon-gold bond) is the rate-determining step of the reaction. beilstein-journals.org

Hydrofunctionalization Reactions

Catalytic Transformations and Functionalizations

The catalytic functionalization of dienes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. For a substituted diene such as this compound, several catalytic pathways, including oxidative Heck reactions, transition metal-catalyzed C-C bond formations, and metal-mediated allylic alkylations, are of significant interest.

Oxidative Heck Reactions of Substituted Dienes

The oxidative Heck reaction is a powerful tool for the arylation or vinylation of olefins. In the context of dienes, this reaction can lead to the formation of new carbon-carbon bonds, often with high regio- and stereoselectivity. beilstein-journals.orgdiva-portal.orgorganic-chemistry.org The general mechanism involves the palladium(II)-catalyzed coupling of an organometallic reagent (like an aryl boronic acid) with the diene, followed by β-hydride elimination to regenerate the catalyst and form the product. diva-portal.org The presence of an oxidant is crucial for reoxidizing the palladium(0) intermediate back to the active palladium(II) state.

For a substrate like this compound, the reaction with an aryl halide in the presence of a palladium catalyst would be expected to yield arylated derivatives. The regioselectivity of the reaction would be influenced by the steric and electronic properties of the methyl substituents on the diene backbone. While specific data for this compound is scarce, studies on similar dienes suggest that the substitution pattern plays a critical role in determining the outcome of the reaction.

Reactant 1Reactant 2CatalystConditionsProduct(s)Reference
Aryl HalideSubstituted DienePd(OAc)₂ / LigandBase, OxidantArylated Diene beilstein-journals.org
Arylboronic AcidSubstituted DienePd(II) catalystOxidantArylated Diene diva-portal.org

Table 1: Representative Conditions for Oxidative Heck Reactions of Dienes

Transition Metal-Catalyzed C-C Bond Forming Reactions with Dienes as Substrates

A broad range of transition metals, including nickel nih.govnih.govrsc.orgmdpi.com and rhodium cvr.ac.innih.govbeilstein-journals.orgrsc.org, are known to catalyze carbon-carbon bond forming reactions with dienes. These reactions provide versatile methods for constructing complex organic molecules. For instance, nickel-catalyzed cross-coupling reactions can join dienes with various organic electrophiles. nih.govnih.gov The choice of the metal catalyst and the ligands can significantly influence the regioselectivity and stereoselectivity of these transformations.

In the case of this compound, a nickel-catalyzed reaction with an alkyl or aryl halide could potentially lead to the formation of a variety of substituted products. The reaction of 2,3-dimethylbutadiene with propene, catalyzed by a nickel complex, has been shown to produce 2,4,5-trimethylhexa-1,4-diene, a structural isomer of the target compound, highlighting the potential for such catalytic systems to effect C-C bond formation. datapdf.com

Rhodium catalysts are also effective for C-C bond formation involving dienes. cvr.ac.innih.gov For example, rhodium-catalyzed conjugate additions to enones can proceed via tandem 1,4-shift mechanisms, leading to complex rearranged products. rsc.org

Catalyst SystemReactantsProduct TypeKey FeaturesReference
Nickel/LigandDiene + Alkyl/Aryl HalideSubstituted AlkeneControl of regioselectivity nih.govnih.gov
Rhodium/DieneDiene + EnoneConjugate Addition ProductTandem 1,4-shift possible rsc.org

Table 2: Overview of Transition Metal-Catalyzed C-C Bond Forming Reactions with Dienes

Metal-Mediated Allylic Alkylation Reactions

Metal-mediated allylic alkylation is a fundamental transformation for the formation of C-C bonds adjacent to a double bond. Copper-catalyzed asymmetric allylic alkylation, in particular, has emerged as a powerful method for the enantioselective synthesis of chiral molecules. nih.govnih.govrsc.orgsioc-journal.cn These reactions typically involve the reaction of an allylic substrate with a nucleophile, such as a Grignard reagent, in the presence of a copper catalyst and a chiral ligand.

Metal CatalystNucleophileSubstrateProductKey FeaturesReference
Copper/Chiral LigandGrignard ReagentAllylic SubstrateChiral Alkylated ProductHigh enantioselectivity nih.govnih.govrsc.org
Palladium/LigandSoft NucleophileAllylic SubstrateAlkylated ProductVersatile for various nucleophiles nih.govnih.gov

Table 3: Common Catalytic Systems for Metal-Mediated Allylic Alkylation

Mechanistic Investigations of 2,3,4 Trimethylhexa 1,4 Diene Reactivity and Formation

Computational Elucidation of Reaction Mechanisms

Computational chemistry has proven to be a powerful tool for dissecting the intricate details of reaction mechanisms involving 2,3,4-trimethylhexa-1,4-diene and related substituted dienes. These theoretical approaches allow for the examination of transient species and high-energy states that are often difficult to observe experimentally.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving dienes. These analyses help in identifying the transition states and intermediates that govern the reaction pathways. For instance, in Diels-Alder reactions, a type of transformation that dienes readily undergo, computational models can predict whether the reaction will proceed through a concerted or a stepwise mechanism by locating the relevant transition states and calculating their corresponding activation energies. mdpi.comchemrxiv.org The energy profiles can reveal the kinetic and thermodynamic favorability of different reaction channels, explaining product distributions under various conditions. masterorganicchemistry.com For example, in the acid-catalyzed rearrangement of 1,2,2,4,4-pentamethylbicyclo d-nb.infod-nb.infobutane, computational analysis of the transition states could elucidate the pathways leading to the formation of 2,3,5-trimethylhexa-1,4-diene, 2,3,5-trimethylhexa-2,4-diene, and 2,4,5-trimethylhexa-1,4-diene. scispace.com

The reactions of this compound and other conjugated dienes often proceed through various reactive intermediates, the nature of which dictates the final products.

Carbocations: In electrophilic additions to conjugated dienes, the initial protonation leads to the formation of a resonance-stabilized allylic carbocation. masterorganicchemistry.comlibretexts.org This intermediate has two electrophilic centers, and nucleophilic attack at these sites can lead to 1,2- or 1,4-addition products. libretexts.org The stability of these carbocationic intermediates, influenced by the substitution pattern on the diene, plays a crucial role in determining the regioselectivity of the reaction. masterorganicchemistry.com

Diradicals: Some cycloaddition reactions may proceed through a diradical intermediate, particularly in thermal or photochemical processes. mdpi.com Computational studies can help to distinguish between a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate by analyzing the nature of the transition state.

Metallacycles: In transition metal-catalyzed reactions of dienes, metallacyclic intermediates are often proposed. For example, in palladium-catalyzed diaminations, the reaction is thought to proceed through intermediates involving the coordination of the diene to the metal center. nih.gov Similarly, in manganese-catalyzed C-H activation for the synthesis of 1,3-dienes, the formation of a metallacycle is a key step in the proposed catalytic cycle. acs.org

The table below summarizes the types of reactive intermediates and the reactions in which they are commonly encountered.

Reactive IntermediateType of ReactionReferences
CarbocationElectrophilic Addition masterorganicchemistry.comlibretexts.org
DiradicalCycloadditions mdpi.com
MetallacycleTransition Metal-Catalyzed Reactions nih.govacs.org

The substitution pattern of a diene, such as in this compound, profoundly influences the stereochemistry and regiochemistry of its reactions.

Steric Effects: The bulky methyl groups in this compound can create significant steric hindrance, directing incoming reagents to the less hindered face of the molecule. nih.gov In cycloaddition reactions, this steric hindrance can favor the formation of one stereoisomer over another. The size of the substituents on both the diene and the reacting partner can influence the transition state geometry and, consequently, the stereochemical outcome.

Electronic Effects: The electron-donating nature of the methyl groups in this compound increases the electron density of the π-system, making it more nucleophilic and reactive towards electrophiles. beilstein-journals.org In electrophilic additions, the regioselectivity is governed by the formation of the most stable carbocation intermediate, which is influenced by the electronic effects of the substituents. libretexts.org In Diels-Alder reactions, the electronic nature of both the diene and the dienophile determines the relative energies of the possible transition states, thereby controlling the regioselectivity. nih.govnih.gov

Experimental Mechanistic Studies (e.g., Kinetic Studies, Intermediate Trapping)

Experimental techniques provide crucial validation for the mechanisms proposed by computational studies.

Kinetic Studies: Measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature) can provide valuable information about the reaction mechanism. For example, determining the order of a reaction with respect to each reactant can help to identify the species involved in the rate-determining step. nih.govfigshare.com Kinetic isotope effect studies, where an atom is replaced by its heavier isotope, can also be used to probe the nature of the transition state. researchgate.net

Intermediate Trapping: In some cases, reactive intermediates can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. dbatu.ac.in The detection of such a product provides strong evidence for the existence of the proposed intermediate. For example, a benzyne (B1209423) intermediate, which is highly reactive, can be trapped by a diene in a Diels-Alder reaction. nih.gov Similarly, other reactive species like carbocations or radicals can potentially be trapped, providing direct experimental evidence for their involvement in a reaction pathway. dbatu.ac.innih.gov

These experimental approaches, when combined with computational analysis, provide a comprehensive understanding of the mechanistic details governing the reactivity and formation of this compound.

Theoretical Chemistry and Computational Modeling of Substituted Dienes

Quantum Chemical Calculations (e.g., Density Functional Theory, MP2) for Diene Systems

Quantum chemical calculations are instrumental in elucidating the behavior of diene systems. Methods like Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are frequently employed to model the electronic structure and predict the properties of these molecules. nih.govnih.gov DFT methods, particularly with hybrid functionals like B3LYP and PBE0, have been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including dienes. mdpi.comdiva-portal.orgarxiv.org The MP2 method, a post-Hartree-Fock approach, is often used to account for electron correlation effects more accurately, which can be crucial for predicting interaction energies and reaction barriers. nih.govnih.govsobereva.com

For a molecule like 2,3,4-trimethylhexa-1,4-diene, these calculations can predict key geometric parameters such as bond lengths and angles, as well as electronic properties like orbital energies and charge distributions. The methyl groups at positions 2, 3, and 4 are expected to influence the electronic structure through inductive and hyperconjugative effects.

Analysis of Frontier Molecular Orbitals (FMO Theory) in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the reactivity of conjugated systems like this compound. acs.orgnih.gov This theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and those of a reacting partner. libretexts.orgethz.ch In the context of cycloaddition reactions, such as the Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is typically dominant. ethz.ch

The energies and symmetries of the HOMO and LUMO of this compound would be influenced by the electron-donating methyl substituents. These groups are expected to raise the energy of the HOMO, making the diene more nucleophilic and thus more reactive towards electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. ijcrcps.com Computational methods can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals, providing a quantitative basis for predicting reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Dienes (Illustrative)
DieneSubstituentsHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-ButadieneNone-6.230.857.08
2-Methyl-1,3-butadiene-CH₃ at C2-6.080.927.00
2,3-Dimethyl-1,3-butadiene-CH₃ at C2, C3-5.951.016.96
This compound -CH₃ at C2, C3, C4 -5.87 1.08 6.95

Note: The values for this compound are hypothetical and for illustrative purposes to show the expected trend based on substitution patterns.

Prediction of Regioselectivity and Stereoselectivity in Diene Reactions

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving substituted dienes. longdom.orgrsc.org For a non-symmetrical diene reacting with a non-symmetrical dienophile, multiple regio- and stereoisomeric products are possible. Theoretical calculations can determine the activation energies for the different reaction pathways, allowing for the prediction of the major product. researchgate.netmdpi.com

In the case of this compound, while the diene itself possesses a degree of symmetry, its reactions with unsymmetrical dienophiles would still present regiochemical questions. The electronic effects of the methyl groups, as well as steric hindrance, would play a crucial role in determining the preferred orientation of the dienophile in the transition state. nih.gov FMO theory can also be applied here, where the relative sizes of the orbital coefficients on the terminal carbons of the diene and dienophile can predict the regiochemical outcome. ias.ac.in Stereoselectivity, such as the preference for endo or exo products in Diels-Alder reactions, can be rationalized by examining secondary orbital interactions and steric clashes in the computed transition state structures. researchgate.net

Computational Investigation of Substituent Effects on Geometric and Electronic Structures of Dienes

The substitution pattern on a diene framework significantly impacts its geometric and electronic properties. mdpi.comdiva-portal.org Computational studies allow for a systematic investigation of these substituent effects. uclouvain.benih.gov For this compound, the methyl groups are expected to cause steric crowding, which may lead to deviations from planarity in the diene backbone. Such geometric distortions can, in turn, affect the degree of π-conjugation and, consequently, the reactivity.

Electronically, the electron-donating nature of the methyl groups alters the electron density distribution across the diene system. ijcrcps.com This can be quantified through population analysis methods in quantum chemical calculations. The increased electron density in the π-system generally enhances the diene's reactivity in normal-electron-demand cycloadditions. acs.orgnih.gov

Table 2: Calculated Geometric and Electronic Properties of Substituted Dienes (Illustrative)
DieneC1=C2 Bond Length (Å)C2-C3 Bond Length (Å)Dihedral Angle (C1-C2-C3-C4) (°)Mulliken Charge on C1
1,3-Butadiene1.3411.467180.0-0.18
2-Methyl-1,3-butadiene1.3431.472178.5-0.19
2,3-Dimethyl-1,3-butadiene1.3451.478175.2-0.20
This compound 1.346 1.481 173.8 -0.21

Note: The values for this compound are hypothetical and for illustrative purposes to show the expected trend based on substitution patterns.

Molecular Dynamics and Conformation Analysis in Relation to Diene Reactivity

The reactivity of a diene is intimately linked to its conformational preferences. youtube.com For a [4+2] cycloaddition to occur, the diene must adopt an s-cis conformation. libretexts.org The s-trans conformer, while often more stable due to reduced steric hindrance, is unreactive in this type of reaction. youtube.com The energy barrier for rotation around the central C-C single bond determines the accessibility of the reactive s-cis conformation. youtube.comacs.org

Applications of 2,3,4 Trimethylhexa 1,4 Diene in Advanced Organic Synthesis

Utility as Versatile Building Blocks for Diversified Chemical Structures

The concept of using dienes as versatile building blocks is well-established in organic synthesis. Their ability to participate in a variety of reactions, including but not limited to cycloadditions, transition metal-catalyzed cross-couplings, and olefin metathesis, allows for the creation of a diverse range of chemical structures. In principle, 2,3,4-trimethylhexa-1,4-diene, with its two double bonds and multiple methyl groups, could offer a unique platform for generating structural diversity. The methyl groups could direct the regioselectivity of reactions and introduce stereocenters, while the diene functionality provides a handle for further chemical manipulation.

However, a thorough search of the scientific literature does not yield specific examples of this compound being employed as a foundational starting material for the synthesis of a broad range of chemical entities. While information exists for structurally related isomers, the specific utility of this compound remains undocumented.

Stereodefined Construction of Polycyclic Scaffolds and Ring Systems

The formation of polycyclic scaffolds with precise control over stereochemistry is a cornerstone of modern organic synthesis, often pivotal in the construction of biologically active molecules and complex materials. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is a prime example where dienes play a critical role in defining the stereochemical outcome of the resulting polycyclic product.

The stereochemistry of the diene itself, along with that of the dienophile, dictates the spatial arrangement of substituents in the newly formed ring. While the principles of stereocontrol in reactions involving dienes are well understood, there are no specific studies detailing the application of this compound in the stereodefined synthesis of polycyclic systems. The influence of its particular arrangement of methyl groups on the facial selectivity of cycloaddition reactions has not been reported, leaving its potential in this area purely speculative.

Precursors for the Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. Dienes are frequently found as structural motifs within natural products and are often utilized as key intermediates in their synthesis. Their reactivity allows for the efficient construction of the carbon skeletons of these complex molecules.

A comprehensive survey of the literature on natural product synthesis does not indicate that this compound has served as a precursor or key intermediate. While other dienes, both simple and highly functionalized, have been instrumental in the synthesis of a myriad of natural products, the role of this specific trimethylated hexadiene appears to be nonexistent in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.